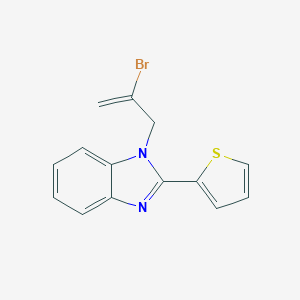

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole

Description

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2S/c1-10(15)9-17-12-6-3-2-5-11(12)16-14(17)13-7-4-8-18-13/h2-8H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSBJAWIRSHSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1C2=CC=CC=C2N=C1C3=CC=CS3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole typically involves the reaction of 2-thiophen-2-ylbenzimidazole with 2-bromoprop-2-enyl bromide under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The double bond in the propenyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Nucleophilic substitution: Substituted benzimidazoles with various functional groups.

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Saturated alkyl derivatives of the original compound.

Scientific Research Applications

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, while the thiophene ring and bromopropenyl group enhance binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations

- 5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole (): This compound features a 5-bromo substituent on the benzimidazole core and dual thiophene groups at C2 and N1. It crystallizes in the monoclinic space group P21/n with a planar benzimidazole moiety (max. deviation: 0.030 Å) and intermolecular C–H⋯N interactions .

4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole ():

Substituted with three bromine atoms (two on thiophene rings and one on the benzimidazole core) and methyl groups at C5/C6, this derivative exhibits enhanced lipophilicity and steric hindrance. The brominated thiophenes facilitate halogen bonding, while methyl groups improve metabolic stability .2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole ():

Lacking bromine, this compound relies on thiophene-thiophene interactions for molecular packing. It forms chains via C–H⋯N (2.535 Å) and C–H⋯π (2.62–2.68 Å) interactions, with a planar benzimidazole ring (max. deviation: 0.0076 Å) .

Pharmacological and Physicochemical Properties

*Molecular weight estimated based on and .

Crystallographic and Intermolecular Interaction Analysis

- Planarity : The benzimidazole core remains planar (max. deviation: 0.0076–0.030 Å) across derivatives, ensuring structural rigidity for target binding .

- Packing Interactions : Bromine substituents promote halogen bonding (C–Br⋯N/O), while thiophene rings enable π-π stacking and C–H⋯S interactions .

- Disorder: Thiophene substituents in exhibit positional disorder, with major/minor components deviating by 24.06°–85.07° from the benzimidazole plane .

Biological Activity

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases, including Aurora kinases. This article provides a detailed overview of its biological activity, mechanisms, and implications in medicinal chemistry.

- Chemical Formula : C₁₄H₁₁BrN₂S

- Molecular Weight : 326.21 g/mol

- Structure : The compound features a benzimidazole ring substituted with a bromopropenyl group and a thiophene moiety.

This compound acts primarily as an Aurora kinase inhibitor . Aurora kinases are critical for cell division, and their dysregulation is often associated with cancer. By inhibiting these kinases, the compound may impede cancer cell proliferation and induce apoptosis in tumor cells.

Inhibition Assays

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against Aurora kinases, with IC₅₀ values reported to be less than 1 µM, indicating potent activity against these targets .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Aurora Kinase Inhibition | Inhibits Aurora A and B kinases, leading to reduced cell proliferation. |

| Anticancer Potential | Demonstrated efficacy in various cancer cell lines, potentially useful in therapy. |

| Cell Cycle Arrest | Induces G2/M phase cell cycle arrest in cancer cells. |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different cancer models:

- Breast Cancer Models :

- Lung Cancer Studies :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via condensation reactions involving 1,2-diaminobenzene and a brominated aldehyde/thiophene derivative. Key steps include:

- Using a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane under reflux for 8–12 hours to promote cyclization .

- Purification via column chromatography or recrystallization to isolate the product from by-products .

- Optimization of solvent polarity and temperature to enhance yield and regioselectivity. For example, dichloromethane minimizes side reactions compared to polar solvents .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzimidazole core and substituent positions. Disordered thiophene groups may require analysis of coupling constants and integration ratios .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯N bonds at 2.535 Å, forming chain-like structures). Disorder in thiophene substituents is modeled using split-site occupancy .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/Br/S ratios .

Advanced Research Questions

Q. How do researchers address discrepancies in spectroscopic data versus computational predictions for this compound?

- Methodological Answer :

- Perform DFT calculations to simulate NMR chemical shifts and compare them with experimental data. Adjust computational models (e.g., solvent effects, dispersion corrections) to reconcile differences .

- Use molecular docking (as shown for similar benzimidazoles) to evaluate binding poses and electronic environments, which may explain shifts in experimental spectra .

- Cross-validate with alternative techniques like IR spectroscopy to confirm functional group vibrations (e.g., C–Br stretch at ~550 cm⁻¹) .

Q. What strategies are employed to resolve challenges in regioselectivity during the synthesis of halogenated benzimidazole derivatives?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., bromine) to steer electrophilic substitution toward specific positions .

- Catalytic Systems : Optimize catalyst choice (e.g., Ce(IV) or hypervalent iodine) to control cyclization pathways and minimize isomer formation .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor the desired regioisomer. For example, shorter reflux times may prevent rearrangement .

Q. How can the compound's potential as a bidentate ligand be evaluated through coordination chemistry studies?

- Methodological Answer :

- Metal Coordination Experiments : React the compound with transition metals (e.g., Cu(II), Pd(II)) in anhydrous THF. Monitor complex formation via UV-Vis spectroscopy and mass spectrometry .

- X-ray Analysis : Determine binding modes (e.g., S,N-chelation) and geometry distortions in metal complexes. Compare bond lengths/angles with free ligand data .

- Theoretical Studies : Use molecular orbital analysis to predict ligand field strength and redox activity .

Data Contradiction Analysis

- Example : Conflicting NMR signals for thiophene protons may arise from dynamic disorder in the solid state.

- Resolution : Perform variable-temperature NMR to assess conformational flexibility. Compare with crystallographic data showing thiophene ring disorder .

Tables

| Characterization Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | Thiophene H: δ 7.2–7.4 (multiplet) | |

| X-ray Diffraction | Dihedral angle: 84.9° between thiophene rings | |

| Elemental Analysis | C: 51.2% (calc), 50.8% (exp) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.